

# 2-Amino-4-nitro-5-methoxybenzoic acid synthesis pathway

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## Compound of Interest

Compound Name: 2-Amino-4-nitro-5-methoxybenzoic Acid

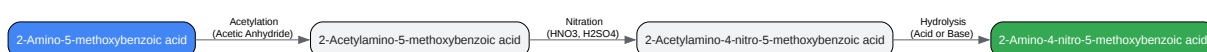
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An in-depth technical guide to the synthesis of **2-Amino-4-nitro-5-methoxybenzoic acid** for researchers, scientists, and drug development professionals. This document outlines a proposed multi-step synthesis pathway, including detailed experimental protocols and data presentation.

## Proposed Synthesis Pathway

A feasible synthetic route for **2-Amino-4-nitro-5-methoxybenzoic acid** commences with the commercially available starting material, 2-Amino-5-methoxybenzoic acid. The synthesis involves a three-step process: protection of the amino group, subsequent nitration, and final deprotection to yield the target compound.



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Caption: Proposed synthesis pathway for **2-Amino-4-nitro-5-methoxybenzoic acid**.

## Data Presentation

The following table summarizes the key materials and expected products for each step of the synthesis.

Step	Starting Material	Key Reagents	Intermediate/Product
1	2-Amino-5-methoxybenzoic acid	Acetic Anhydride	2-Acetylamino-5-methoxybenzoic acid
2	2-Acetylamino-5-methoxybenzoic acid	Conc. Nitric Acid, Conc. Sulfuric Acid	2-Acetylamino-4-nitro-5-methoxybenzoic acid
3	2-Acetylamino-4-nitro-5-methoxybenzoic acid	Aqueous Acid (e.g., HCl) or Base (e.g., NaOH)	2-Amino-4-nitro-5-methoxybenzoic acid

## Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis. These protocols are based on established chemical transformations for analogous compounds.

### Step 1: Acetylation of 2-Amino-5-methoxybenzoic acid

To control the subsequent nitration step and prevent oxidation of the amino group, it is first protected as an acetamide.

Reaction: 2-Amino-5-methoxybenzoic acid reacts with acetic anhydride to form 2-Acetylamino-5-methoxybenzoic acid.

Experimental Protocol (Analogous Procedure):

- In a suitable reaction vessel, dissolve 2-Amino-5-methoxybenzoic acid in glacial acetic acid. Gentle warming may be required for complete dissolution.
- To the stirred solution, add 1.2 equivalents of acetic anhydride in a dropwise manner.
- Heat the reaction mixture to reflux and maintain this temperature for approximately one hour.

[1]

- After the reflux period, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into ice-cold deionized water with continuous stirring to precipitate the product.
- Collect the resulting solid by vacuum filtration and wash it thoroughly with cold deionized water.
- The crude 2-Acetylamino-5-methoxybenzoic acid can be purified by recrystallization from an ethanol/water mixture.
- Dry the purified product in a vacuum oven.

## Step 2: Nitration of 2-Acetylamino-5-methoxybenzoic acid

With the amino group protected, the aromatic ring can be nitrated. The acetylamino and methoxy groups are expected to direct the incoming nitro group to the 4-position.

Reaction: 2-Acetylamino-5-methoxybenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-Acetylamino-4-nitro-5-methoxybenzoic acid.

Experimental Protocol (Analogous Procedure):

- In a flask, carefully add a calculated volume of concentrated sulfuric acid and cool it in an ice-salt bath to below 0°C.
- To the cold sulfuric acid, slowly add the dried 2-Acetylamino-5-methoxybenzoic acid from the previous step in small portions, ensuring the temperature does not exceed 5°C.<sup>[1]</sup>
- In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.<sup>[1][2]</sup>
- Add the cold nitrating mixture dropwise to the stirred solution of the acetylated starting material. The reaction temperature must be strictly maintained below 10°C throughout the addition.<sup>[1]</sup>

- After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional two hours.
- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[1]
- Collect the precipitated solid by vacuum filtration, wash with cold water until neutral, and dry.
- The crude 2-Acetylamino-4-nitro-5-methoxybenzoic acid can be purified by recrystallization from a suitable solvent.

### Step 3: Hydrolysis of 2-Acetylamino-4-nitro-5-methoxybenzoic acid

The final step is the deprotection of the amino group by hydrolysis of the acetamide.

Reaction: 2-Acetylamino-4-nitro-5-methoxybenzoic acid is hydrolyzed to produce **2-Amino-4-nitro-5-methoxybenzoic acid**.

Experimental Protocol (Analogous Procedure):

- Suspend the crude 2-Acetylamino-4-nitro-5-methoxybenzoic acid in a 10% aqueous sodium hydroxide solution in a round-bottom flask.[1]
- Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid has completely dissolved, indicating the completion of hydrolysis.[1]
- Cool the resulting solution in an ice bath.
- Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3-4, which will precipitate the final product.[1]
- Collect the precipitate by vacuum filtration and wash it with cold water.
- The product, **2-Amino-4-nitro-5-methoxybenzoic acid**, can be further purified by recrystallization if necessary.
- Dry the final product in a vacuum oven.

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## References

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